molecular formula C9H9N3O B1304726 N-(4-amino-2-cyanophenyl)acetamide CAS No. 73894-39-0

N-(4-amino-2-cyanophenyl)acetamide

Cat. No. B1304726
CAS RN: 73894-39-0
M. Wt: 175.19 g/mol
InChI Key: IOWFDWDHFCFPPD-UHFFFAOYSA-N
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Description

N-(4-amino-2-cyanophenyl)acetamide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group attached to a cyanophenyl ring, which is further linked to an acetamide moiety. This structure provides multiple reactive sites that can undergo various chemical transformations, leading to a wide array of heterocyclic derivatives with potential biological activities.

Synthesis Analysis

The synthesis of related cyanophenylacetamide derivatives has been reported through different methods. For instance, a one-pot multicomponent synthesis approach has been described, which involves the conversion of primary amides to the corresponding nitriles using simple and readily available starting materials such as 2-aminobenzamide, an aldehyde, and an isocyanide. This process is catalyzed by p-toluenesulfonic acid and conducted in ethanol, a green reaction medium, yielding the products in excellent yields at room temperature . Another synthesis pathway involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce a related 2-cyanoacetamide derivative, which then serves as a precursor for further heterocyclic transformations .

Molecular Structure Analysis

The molecular structure of cyanophenylacetamide derivatives is characterized by the presence of a cyano group and an acetamide group attached to a phenyl ring. The structural characterization of these compounds typically involves techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. For example, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were structurally identified using IR and 1H NMR . Additionally, X-ray crystallography has been used to determine the molecular structure of related compounds, providing insights into the arrangement of atoms and the geometry of the molecules .

Chemical Reactions Analysis

Cyanophenylacetamide derivatives exhibit diverse reactivity, enabling the synthesis of a variety of heterocyclic compounds. The reactivity often involves regioselective attacks and cyclization reactions, leading to the formation of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The competition between different reaction pathways, such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, contributes to the diversity of the synthesized products . The use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis further highlights the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanophenylacetamide derivatives are influenced by their molecular structure. The presence of functional groups such as the cyano and acetamide groups can lead to the formation of intra- and intermolecular hydrogen bonds, which can be studied using variable temperature NMR experiments. These hydrogen bonds play a significant role in the solubility, stability, and reactivity of the compounds. The electronic behavior of these hydrogen bonds has been investigated through natural bond orbital (NBO) studies, providing a deeper understanding of the compounds' properties .

Scientific Research Applications

1. Intermediate in Antimalarial Drug Synthesis N-(4-amino-2-cyanophenyl)acetamide is an important intermediate in the synthesis of antimalarial drugs. Research conducted by Werbel et al. (1986) in "Journal of medicinal chemistry" demonstrated its utility in creating effective compounds against Plasmodium berghei, a cause of malaria in mice, with potential for clinical trials in humans. This research emphasizes the compound's role in developing treatments for malaria, especially resistant strains of the parasite (Werbel et al., 1986).

2. Role in Synthesis of Azo Disperse Dyes Zhang Qun-feng's (2008) study in "Fine Chemical Intermediates" highlights the application of this compound in the production of azo disperse dyes. This involves its synthesis from N-(3-nitro-4- methoxyphenyl)acetamide, indicating its significance in the textile industry for dye production (Zhang Qun-feng, 2008).

3. Building Block for Heterocyclic Compounds Gouda (2014) in "Synthetic Communications" discusses the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide, a closely related compound, as a synthon for the synthesis of various heterocyclic compounds. This demonstrates the broader applicability of such compounds in creating a variety of chemically significant molecules (Gouda, 2014).

4. Antimicrobial Activity A study by Arora et al. (2012) in "Asian Journal of Research in Chemistry" explored the antimicrobial activity of compounds derived from 2-Amino-4-(4-acetamido phenyl)thiophene-3-carboxamide, a compound structurally similar to this compound. This indicates potential applications in the development of new antimicrobial agents (Arora et al., 2012).

properties

IUPAC Name

N-(4-amino-2-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)12-9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWFDWDHFCFPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378924
Record name N-(4-amino-2-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73894-39-0
Record name N-(4-Amino-2-cyanophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73894-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-amino-2-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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